4-iodo-N-(2-isopropylphenyl)benzamide
Description
Properties
Molecular Formula |
C16H16INO |
|---|---|
Molecular Weight |
365.21g/mol |
IUPAC Name |
4-iodo-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16INO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
CTGQXYNKKMCUMX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substituent Effects
a. Iodo vs. Bromo/Chloro Analogues
- Crystallographic data reveal two molecules per asymmetric unit, suggesting distinct packing influenced by bromine’s smaller atomic radius .
- 4-Chloro-N-(2-methoxyphenyl)benzamide (): Chlorine’s smaller size and higher electronegativity may enhance dipole-dipole interactions but reduce van der Waals forces compared to iodine. The methoxy group in this compound introduces additional hydrogen-bonding sites, contrasting with the hydrophobic isopropyl group in the target compound .
b. Positional Isomerism
- 3-Chloro-N-(2-isopropylphenyl)benzamide (): Substitution at the meta position alters electronic distribution and steric interactions. The chlorine atom in the meta position may disrupt conjugation compared to para-substituted iodine, affecting reactivity and molecular packing .
- The methoxy group in the para position contrasts with the iodine in the target compound, highlighting how substituent position modulates electronic effects .
N-Substituent Variations
- 4-Iodo-N-isobutylbenzamide (): The isobutyl group (linear alkyl chain) offers less steric hindrance than the branched 2-isopropylphenyl group. This difference may increase solubility in nonpolar solvents but reduce crystallinity .
- 4-Iodo-N-(4-oxobutyl)benzamide (): The 4-oxobutyl substituent introduces a ketone functional group, enabling hydrogen-bonding interactions absent in the target compound. This enhances hydrophilicity, as evidenced by its synthesis in DMSO, a polar aprotic solvent .
- N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide (): This structurally complex benzamide features multiple aromatic and alkyl groups, demonstrating how extended N-substituents increase molecular weight (464.98 g/mol) and complexity in NMR spectra (multiple aromatic and methyl signals) .
Pharmacological Derivatives
- Its higher molecular weight (481.3 g/mol) compared to simpler benzamides reflects added functional complexity .
- TW-37 (): A sulfonyl-containing benzamide acts as a Bcl-2 inhibitor. The tert-butyl and trihydroxy groups highlight how bulky substituents can modulate target binding and metabolic stability .
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